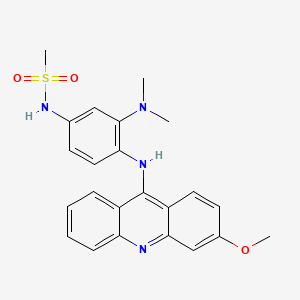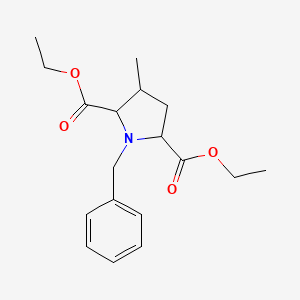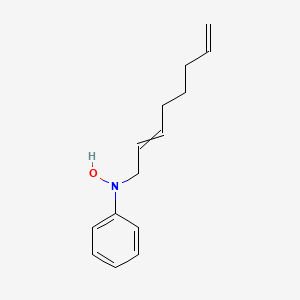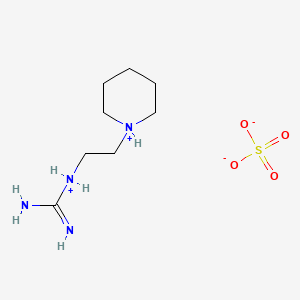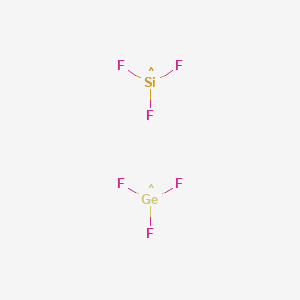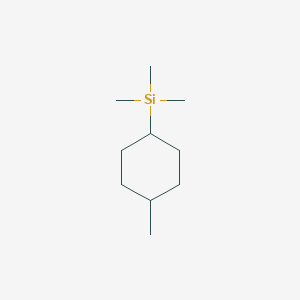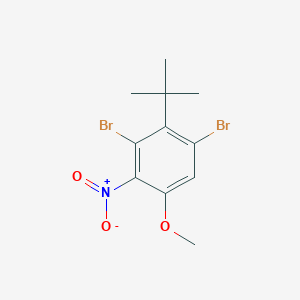![molecular formula C21H25N B14321481 9-([1,1'-Biphenyl]-2-yl)nonanenitrile CAS No. 105921-57-1](/img/structure/B14321481.png)
9-([1,1'-Biphenyl]-2-yl)nonanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-([1,1’-Biphenyl]-2-yl)nonanenitrile is an organic compound characterized by a biphenyl group attached to a nonanenitrile chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile typically involves the reaction of a biphenyl derivative with a nonanenitrile precursor. One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a nitrile compound to form the desired product. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids (AlCl3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Halogenated biphenyls, nitro-biphenyls, alkyl-biphenyls
科学研究应用
9-([1,1’-Biphenyl]-2-yl)nonanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or other interactions.
相似化合物的比较
Nonanenitrile: A simpler nitrile compound with a similar carbon chain but without the biphenyl group.
Biphenyl: A basic aromatic compound that forms the core structure of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile.
Biphenyl derivatives: Compounds like 4,4’-dimethylbiphenyl or 4,4’-dichlorobiphenyl, which have different substituents on the biphenyl ring.
Uniqueness: 9-([1,1’-Biphenyl]-2-yl)nonanenitrile is unique due to the combination of a biphenyl group and a nonanenitrile chain, providing distinct chemical and physical properties
属性
CAS 编号 |
105921-57-1 |
|---|---|
分子式 |
C21H25N |
分子量 |
291.4 g/mol |
IUPAC 名称 |
9-(2-phenylphenyl)nonanenitrile |
InChI |
InChI=1S/C21H25N/c22-18-12-5-3-1-2-4-7-13-20-16-10-11-17-21(20)19-14-8-6-9-15-19/h6,8-11,14-17H,1-5,7,12-13H2 |
InChI 键 |
JLSAWPFOOOYLMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCCCCCCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
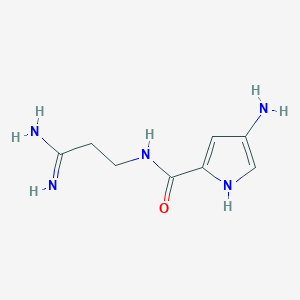
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
